L-Asparagine, L-asparaginyl-L-tyrosylglycyl-L-methionyl-
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Overview
Description
L-Asparagine, L-asparaginyl-L-tyrosylglycyl-L-methionyl- is a peptide compound that consists of the amino acids L-asparagine, L-asparaginyl, L-tyrosyl, glycyl, and L-methionyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine, L-asparaginyl-L-tyrosylglycyl-L-methionyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-methionyl, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, glycyl, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for the addition of L-tyrosyl, L-asparaginyl, and L-asparagine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Asparagine, L-asparaginyl-L-tyrosylglycyl-L-methionyl- can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Asparagine, L-asparaginyl-L-tyrosylglycyl-L-methionyl- has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to interfere with amino acid metabolism in cancer cells.
Industry: Used in the production of enzyme inhibitors and as a substrate for studying enzyme kinetics.
Mechanism of Action
The mechanism of action of L-Asparagine, L-asparaginyl-L-tyrosylglycyl-L-methionyl- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in cancer treatment, the peptide may inhibit the activity of enzymes involved in amino acid metabolism, leading to the depletion of essential amino acids in cancer cells and subsequent cell death.
Comparison with Similar Compounds
Similar Compounds
L-Asparaginase: An enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia.
L-Glutaminase: An enzyme that catalyzes the hydrolysis of L-glutamine to L-glutamic acid and ammonia.
L-Methionine: An essential amino acid involved in protein synthesis and metabolism.
Uniqueness
L-Asparagine, L-asparaginyl-L-tyrosylglycyl-L-methionyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential therapeutic applications. Unlike single amino acids or simple peptides, this compound’s complex structure allows for more targeted interactions with molecular targets, making it a valuable tool in scientific research and medicine.
Properties
CAS No. |
192433-80-0 |
---|---|
Molecular Formula |
C24H35N7O9S |
Molecular Weight |
597.6 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H35N7O9S/c1-41-7-6-15(23(38)31-17(24(39)40)10-19(27)34)29-20(35)11-28-22(37)16(8-12-2-4-13(32)5-3-12)30-21(36)14(25)9-18(26)33/h2-5,14-17,32H,6-11,25H2,1H3,(H2,26,33)(H2,27,34)(H,28,37)(H,29,35)(H,30,36)(H,31,38)(H,39,40)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
OAKWIBTUDCILSU-QAETUUGQSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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